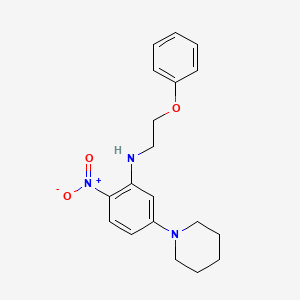![molecular formula C18H16Cl2IN3O2 B11696740 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group linked to a dichlorobenzylidene moiety, an iodo-substituted phenyl ring, and an oxobutanamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the hydrazone intermediate: Reacting 2,4-dichlorobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Coupling with the iodo-substituted phenyl ring: The hydrazone intermediate is then coupled with 4-iodo-2-methylaniline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form alcohol derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazinyl and iodo-substituted phenyl groups.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinyl group may form covalent bonds with nucleophilic sites on proteins, while the iodo-substituted phenyl ring may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2,4-dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,6-dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,4-dichlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is unique due to the presence of the iodo-substituted phenyl ring, which can enhance its reactivity and binding affinity compared to similar compounds
Propriétés
Formule moléculaire |
C18H16Cl2IN3O2 |
|---|---|
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H16Cl2IN3O2/c1-11-8-14(21)4-5-16(11)23-17(25)6-7-18(26)24-22-10-12-2-3-13(19)9-15(12)20/h2-5,8-10H,6-7H2,1H3,(H,23,25)(H,24,26)/b22-10+ |
Clé InChI |
QOKFNMSTNXUWMR-LSHDLFTRSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11696676.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11696687.png)
![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)
![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)
![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)
![methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11696725.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)

